9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-
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Overview
Description
9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-: is a chemical compound with the molecular formula C21H24O7 and a molecular weight of 388.41 g/mol . This compound is characterized by its unique structure, which includes a fluorenone core substituted with two ethoxyethanol groups. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]- typically involves the condensation of fluorenone with ethoxyethanol under specific reaction conditions. One common method involves using a strong solid acid catalyst, such as Ti4+ cation-exchanged montmorillonite, to facilitate the reaction . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorenone core to a fluorenol derivative.
Substitution: The ethoxyethanol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone carboxylic acids, while reduction may produce fluorenol derivatives .
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]- is used as a precursor for the synthesis of various organic compounds and materials. It serves as a building block for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: It has been studied for its effects on cell-mediated immunity and its potential as an immunomodulatory agent . Additionally, its derivatives are explored for their anticancer properties and ability to interact with specific molecular targets .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for the synthesis of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]- involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to stimulate thymus-dependent lymphocytes, leading to enhanced cell-mediated immunity . The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation, contributing to its biological effects .
Comparison with Similar Compounds
2,7-Dibromo-9H-fluoren-9-one: This compound has similar structural features but includes bromine atoms, which may alter its reactivity and applications.
9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene: This derivative has phenyl groups substituted at the 9-position, providing different electronic and steric properties.
2,2’-(((9H-Fluorene-9,9-diyl)bis(naphthalene-6,2-diyl))bis(oxy))diethanol:
Uniqueness: 9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]- is unique due to its specific substitution pattern and the presence of ethoxyethanol groups. These features contribute to its distinct reactivity and versatility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
299167-98-9 |
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Molecular Formula |
C21H24O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2,7-bis[2-(2-hydroxyethoxy)ethoxy]fluoren-9-one |
InChI |
InChI=1S/C21H24O7/c22-5-7-25-9-11-27-15-1-3-17-18-4-2-16(28-12-10-26-8-6-23)14-20(18)21(24)19(17)13-15/h1-4,13-14,22-23H,5-12H2 |
InChI Key |
ISHZOLSCFQSTTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OCCOCCO)C(=O)C3=C2C=CC(=C3)OCCOCCO |
Origin of Product |
United States |
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